Bis(ethylenediamine)palladium(II) chloride

Vue d'ensemble

Description

Bis(ethylenediamine)palladium(II) chloride:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Bis(ethylenediamine)palladium(II) chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form palladium(0) complexes.

Substitution: The ethylenediamine ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and nitrogen dioxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting ligands.

Major Products:

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium(0) complexes.

Substitution: New palladium complexes with different ligands.

Applications De Recherche Scientifique

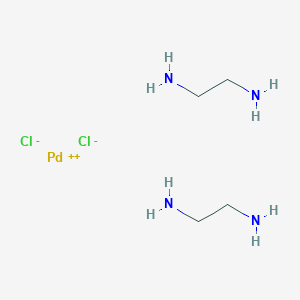

Chemical Properties and Structure

Chemical Formula : C₄H₁₆Cl₂N₄Pd

Molecular Weight : 297.52 g/mol

Appearance : Pale yellow to yellowish-green crystals or powder

Geometry : Square planar geometry around the palladium center, coordinated by two ethylenediamine ligands and two chloride ions.

Catalytic Applications

Bis(ethylenediamine)palladium(II) chloride is widely recognized for its role as a catalyst in organic synthesis. Its applications include:

- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds through various coupling processes, such as Suzuki and Heck reactions. The compound's ability to stabilize palladium in its +2 oxidation state makes it effective for these transformations .

- Hydrogenation Reactions : The compound serves as a catalyst for the hydrogenation of unsaturated organic compounds, enabling the conversion of alkenes to alkanes .

Table 1: Comparison of Catalytic Activity

| Catalyst | Reaction Type | Efficiency |

|---|---|---|

| This compound | Cross-Coupling | High |

| Palladium(II) acetate | Hydrogenation | Moderate |

| Tetraamminepalladium(II) chloride | Electrochemical | Low |

The biological implications of this compound are significant, particularly in medicinal chemistry:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results against breast cancer (MDA-MB-468) and colon cancer (CT26), with IC50 values indicating significant growth inhibition .

- DNA Interaction : Studies suggest that this compound can bind to DNA, potentially inhibiting replication and transcription processes, which is crucial for its anticancer activity .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-468 (Breast) | 15 | Significant growth inhibition |

| CT26 (Colon Carcinoma) | 10 | Potent antiproliferative effect |

| A549 (Lung Cancer) | 20 | Moderate cytotoxicity |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Interaction with Amyloid Beta Peptides : A study evaluated the interaction between this compound and amyloid beta peptides. The results indicated structural changes in the peptides upon complexation, suggesting potential applications in Alzheimer's disease research .

- Cytotoxicity Assessment : In vitro studies demonstrated dose-dependent cytotoxicity of this compound against multiple cancer cell lines, correlating with increased concentrations of the compound .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

Mécanisme D'action

The mechanism of action of bis(ethylenediamine)palladium(II) chloride involves its ability to coordinate with various ligands and substrates. The palladium center can undergo oxidation and reduction reactions, facilitating catalytic processes . The compound’s ability to form stable complexes with different ligands makes it a versatile catalyst in various chemical reactions .

Comparaison Avec Des Composés Similaires

- Palladium(II) acetate

- Palladium(II) chloride

- Palladium(II) nitrate

- Palladium(II) sulfate

Activité Biologique

Bis(ethylenediamine)palladium(II) chloride (Pd(en)₂Cl₂) is a coordination compound of palladium that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its square planar geometry, typical for many palladium(II) complexes. The compound consists of a palladium ion coordinated to two ethylenediamine ligands and two chloride ions. Its molecular formula is , and it has a molar mass of approximately 276.5 g/mol.

The biological activity of Pd(en)₂Cl₂ primarily arises from its ability to interact with various biomolecules, including DNA and proteins. The following mechanisms have been identified:

- DNA Interaction : Studies indicate that this compound can bind to DNA, leading to structural changes that may inhibit replication and transcription processes. This interaction is significant for its potential as an anticancer agent.

- Protein Binding : The compound exhibits a propensity to interact with proteins, which can alter their structure and function. This binding may affect enzyme activity or protein-protein interactions, contributing to its biological effects .

Biological Activity and Therapeutic Potential

Research has highlighted several key areas regarding the biological activity of this compound:

Anticancer Activity

Numerous studies have investigated the anticancer properties of Pd(en)₂Cl₂. It has shown promising results in vitro against various cancer cell lines, including:

- Breast Cancer : Exhibited cytotoxic effects on MDA-MB-468 cells with IC50 values indicating significant growth inhibition .

- Colon Cancer : Displayed potent antiproliferative effects in murine colon carcinoma models, suggesting potential for therapeutic use .

Case Studies

- Interaction with Aβ Peptides : A study evaluated the interaction between Pd(en)₂Cl₂ and amyloid beta peptides, revealing changes in the structural dynamics of the peptides upon complexation. This interaction may have implications for Alzheimer's disease research .

- Cytotoxicity Assessment : In a series of experiments, Pd(en)₂Cl₂ was tested against multiple cancer cell lines, demonstrating dose-dependent cytotoxicity that correlates with increased concentrations of the compound .

Biochemical Analysis

The biochemical properties of this compound include:

- Stability : The compound is stable under physiological conditions, which is advantageous for therapeutic applications.

- Bioavailability : Its effectiveness is influenced by factors such as concentration and environmental conditions in biological systems.

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-468 (Breast) | 15 | Significant growth inhibition |

| CT26 (Colon Carcinoma) | 10 | Potent antiproliferative effect |

| A549 (Lung Cancer) | 20 | Moderate cytotoxicity |

Propriétés

IUPAC Name |

dichloropalladium;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDQNUWZQXYUDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13963-53-6 | |

| Record name | Bis(ethylenediamine)palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Bis(ethylenediamine)palladium(II) chloride?

A1: The crystal structure of this compound has been determined using X-ray crystallography. [, ] The studies revealed that the palladium(II) ion is coordinated to two ethylenediamine ligands in a square planar geometry. [] Additionally, research on similar palladium(II) and nickel(II) complexes, which often exhibit similar coordination geometries, provides further insights into the structural characteristics of such compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.